molecular formula C12H14N2O3 B10977035 N-(2-nitrophenyl)cyclopentanecarboxamide

N-(2-nitrophenyl)cyclopentanecarboxamide

Cat. No.: B10977035
M. Wt: 234.25 g/mol
InChI Key: ZHWPHJXTRKCRSI-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)cyclopentanecarboxamide: is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide typically involves the reaction of 2-nitroaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-nitrophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)cyclopentanecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-(2-aminophenyl)cyclopentanecarboxamide, could be explored for its pharmacological properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)cyclopentanecarboxamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Comparison: N-(2-nitrophenyl)cyclopentanecarboxamide is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interactions with other molecules. For example, N-(3-nitrophenyl)cyclopentanecarboxamide may exhibit different chemical and biological properties due to the nitro group’s position .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-(2-nitrophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C12H14N2O3/c15-12(9-5-1-2-6-9)13-10-7-3-4-8-11(10)14(16)17/h3-4,7-9H,1-2,5-6H2,(H,13,15)

InChI Key

ZHWPHJXTRKCRSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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